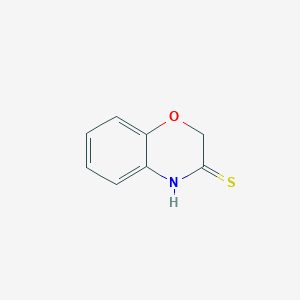

2H-1,4-benzoxazine-3(4H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

There are several papers discussing the synthesis of 2H-1,4-benzoxazine-3(4H)-thione. For instance, a paper titled “A RAPID AND EFFICIENT SYNTHESIS OF 2H-1,4-BENZOXAZINE-3 (4H)-THIONES AND 2H-1,4-BENZOTHIAZINE-3 (4H)-THIONES” provides a method for the synthesis of this compound .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 2H-1,4-benzoxazine-3(4H)-thione .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The derivatives of 2H-1,4-benzoxazine-3(4H)-thione have been synthesized and assayed in vitro for their antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi . The antimicrobial activity of these derivatives showed potency toward all the tested Gram-positive and Gram-negative microorganisms .

Antiulcer Activity

1,4-Oxazinones derivatives, which include 2H-1,4-benzoxazine-3(4H)-thione, have been found to possess antiulcer activity .

Antihypertensive Activity

These derivatives also exhibit antihypertensive activity, which makes them useful in the treatment of high blood pressure .

Antifungal Activity

The antifungal activity of 2H-1,4-benzoxazine-3(4H)-thione and its derivatives has been reported .

Anticancer Activity

Research has shown that 1,4-Oxazinones derivatives have anticancer properties .

Anti-inflammatory Activity

These compounds have been found to possess anti-inflammatory properties, which can be useful in the treatment of conditions like arthritis .

Antithrombotic Activity

2H-1,4-benzoxazine-3(4H)-thione and its derivatives have been found to possess antithrombotic activity .

Antipsychotic Activity

These compounds have also been found to possess antipsychotic properties, which can be useful in the treatment of mental disorders .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2H-1,4-Benzoxazine-3(4H)-thione are Gram-positive and Gram-negative bacteria , as well as fungi . The compound exhibits antimicrobial activity against these organisms, suggesting that it interacts with key components of their cellular machinery .

Mode of Action

It is known that the compound’s antimicrobial properties are enhanced by the presence of a fluorine atom . This suggests that the compound may interact with its targets in a manner that is influenced by its chemical structure .

Biochemical Pathways

This disruption likely involves multiple pathways, given the broad-spectrum antimicrobial activity of the compound .

Result of Action

The result of 2H-1,4-Benzoxazine-3(4H)-thione’s action is the inhibition of growth in Gram-positive and Gram-negative bacteria, as well as fungi . This suggests that the compound has a cytotoxic effect on these organisms, disrupting their normal cellular processes and leading to their death .

Action Environment

The action of 2H-1,4-Benzoxazine-3(4H)-thione can be influenced by various environmental factors. For instance, the presence of a fluorine atom in the compound enhances its antimicrobial properties . .

Eigenschaften

IUPAC Name |

4H-1,4-benzoxazine-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c11-8-5-10-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPHAWZIKUKQOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,4-benzoxazine-3(4H)-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}-2-(4-fluorophenyl)acetamide](/img/structure/B2368194.png)

![[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2368199.png)

![3-(Prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2368201.png)

![3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2368204.png)

![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368208.png)

![8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2368217.png)